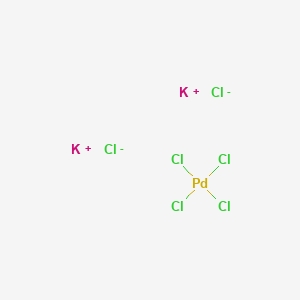
Potassium hexachloropalladate(IV)
Descripción general
Descripción
Potassium hexachloropalladate(IV) is a chemical compound that, while not directly studied in the provided papers, is related to various other hexachloro and hexa compounds of transition metals. These compounds often exhibit interesting chemical and physical properties, making them subjects of research in materials science, coordination chemistry, and catalysis.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of a metal center with a halide source or amide source in the presence of an alkali metal. For example, hexaamidostannates(IV) of alkali metals were prepared by reacting tetraphenyl tin with alkali amides in an autoclave . Similarly, potassium hexaamido zirconate(IV) was synthesized from the transition metal tetrafluoride and alkali metal in liquid ammonia . These methods suggest that a similar approach could be used for the synthesis of potassium hexachloropalladate(IV), involving the reaction of palladium(II) or palladium(IV) source with a chloride source in the presence of potassium.
Molecular Structure Analysis
The molecular structure of related hexachloro compounds, such as potassium hexachloro cadmate(IV), has been determined using single-crystal X-ray diffraction (XRD) . The structure of potassium hexachlorothalliate dihydrate was found to be very compact with well-defined TlCl6^3− groups . These studies indicate that potassium hexachloropalladate(IV) would likely have a similar octahedral coordination geometry around the palladium center.
Chemical Reactions Analysis
Compounds similar to potassium hexachloropalladate(IV) are often used in catalysis. For instance, potassium hexacyanoferrate(II) has been used as a cyanating agent for the palladium-catalyzed cyanation of aryl halides . This suggests that potassium hexachloropalladate(IV) could potentially act as a precursor or catalyst in various chemical reactions, particularly those involving halide exchange or redox processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexachloro compounds can be quite diverse. For example, the growth, structural, thermal, dielectric, and nonlinear optical properties of potassium hexachloro cadmate(IV) have been extensively studied, revealing a wide range of applications . The crystal structure of potassium hexafluoroplatinate(IV) has been determined, showing a slightly irregular octahedral fluoro complex . These findings suggest that potassium hexachloropalladate(IV) would also exhibit a range of physical and chemical properties that could be exploited in various applications, such as in materials science and catalysis.
Safety and Hazards
Potassium hexachloropalladate(IV) is classified as an eye irritant and may cause skin irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If it gets in the eyes, it is recommended to rinse cautiously with water for several minutes .
Relevant Papers
One relevant paper is "Supraparticles for Bare‐Eye H2 Indication and Monitoring: Design, Working Principle, and Molecular Mobility" . This paper discusses the use of micron-scaled indicator supraparticles for real-time monitoring and irreversible recording of H2 gas via a rapid eye-readable two-step color change . While the paper does not specifically mention Potassium hexachloropalladate(IV), it does discuss the general topic of indicators for H2, which could be relevant to the use of palladium compounds as catalysts in hydrogen-related reactions .
Mecanismo De Acción
Target of Action
Potassium hexachloropalladate(IV) is a complex inorganic compound that is used as an organic reagent and pharmaceutical intermediate The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As an organic reagent and pharmaceutical intermediate, it likely interacts with other compounds to facilitate chemical reactions . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the specific context of its use .
Pharmacokinetics
Its bioavailability would depend on these properties, which are crucial for its effectiveness as a pharmaceutical intermediate .
Result of Action
As a pharmaceutical intermediate, its effects would likely depend on the specific compounds it is used with and the reactions it facilitates .
Action Environment
Potassium hexachloropalladate(IV) is soluble in water and decomposes when boiled with water or heated to 175°C in air, releasing chlorine gas . These environmental factors could influence its action, efficacy, and stability.
Propiedades
IUPAC Name |
dipotassium;hexachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDRXJBJMMJUSV-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium hexachloropalladate(IV) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16813 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium hexachloropalladate(IV) | |
CAS RN |
16919-73-6 | |
| Record name | Dipotassium hexachloropalladate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium hexachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)




![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)


